Cas no 2227889-46-3 (rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine)

rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
- 2227889-46-3
- EN300-1814070
-
- インチ: 1S/C7H15N/c1-4-5-6(8)7(5,2)3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
- InChIKey: KSYIXBBCWYDKAF-PHDIDXHHSA-N
- ほほえんだ: N[C@@H]1[C@@H](CC)C1(C)C
計算された属性
- せいみつぶんしりょう: 113.120449483g/mol
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 96.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26Ų
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814070-0.05g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1814070-5.0g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 5g |
$4143.0 | 2023-05-23 | ||
Enamine | EN300-1814070-0.5g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1814070-5g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 5g |
$4143.0 | 2023-09-19 | ||
Enamine | EN300-1814070-1.0g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 1g |
$1429.0 | 2023-05-23 | ||
Enamine | EN300-1814070-2.5g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1814070-0.1g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 0.1g |
$1257.0 | 2023-09-19 | ||
Enamine | EN300-1814070-10.0g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 10g |
$6144.0 | 2023-05-23 | ||
Enamine | EN300-1814070-10g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 10g |
$6144.0 | 2023-09-19 | ||
Enamine | EN300-1814070-1g |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine |
2227889-46-3 | 1g |
$1429.0 | 2023-09-19 |
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amineに関する追加情報
Research Brief on rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3): Recent Advances and Applications
The compound rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropylamine derivative is of particular interest due to its potential applications in drug discovery, particularly as a chiral building block for the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, with a focus on its stereochemical properties and pharmacological profile.
One of the key areas of investigation has been the compound's role in the synthesis of enzyme inhibitors. Researchers have demonstrated that rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine can serve as a precursor for the development of potent and selective inhibitors targeting enzymes involved in metabolic pathways. Its unique structural features, including the cyclopropane ring and chiral centers, contribute to its ability to interact with enzyme active sites, making it a valuable scaffold for drug design.
In addition to its applications in enzyme inhibition, recent studies have highlighted the compound's potential in the field of agrochemicals. The stereospecificity of rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine has been exploited to develop novel pesticides with improved efficacy and reduced environmental impact. These findings underscore the versatility of this compound across multiple industries, further driving research interest.
Another notable advancement is the optimization of synthetic routes for rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine. Recent publications have reported more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are expected to facilitate its broader adoption in both academic and industrial settings.
Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine. Preliminary results suggest favorable pharmacokinetic properties, supporting its potential as a lead compound for further development. However, additional in vivo studies are needed to fully characterize its safety and efficacy profiles.
In conclusion, rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3) represents a promising candidate for various applications in chemical biology and pharmaceuticals. Its unique structural and stereochemical properties, combined with recent advancements in synthesis and application, position it as a valuable tool for researchers. Future studies are expected to further elucidate its potential and expand its utility in drug discovery and beyond.
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